molecular formula C21H16BrN3O4S B2467482 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 384358-58-1

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B2467482
CAS No.: 384358-58-1
M. Wt: 486.34
InChI Key: GTKFAGYILQKZRA-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridinone core substituted with a 1,3-benzodioxole group, a cyano moiety, and a sulfanyl-acetamide linkage terminating in a 4-bromophenyl group. Its structural elucidation likely employs techniques such as NMR spectroscopy (as demonstrated in for related compounds) and X-ray crystallography refined via programs like SHELXL . The benzodioxole and bromophenyl groups contribute to its lipophilicity, while the cyano and sulfanyl groups may influence electronic properties and reactivity.

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O4S/c22-13-2-4-14(5-3-13)24-20(27)10-30-21-16(9-23)15(8-19(26)25-21)12-1-6-17-18(7-12)29-11-28-17/h1-7,15H,8,10-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKFAGYILQKZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This is followed by the introduction of the cyano group and the formation of the tetrahydropyridine ring. The final step involves the attachment of the bromophenylacetamide moiety. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ketone group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Tetrahydropyridinone 1,3-Benzodioxol-5-yl, Cyano, 4-Bromophenyl Sulfanyl, Acetamide, Bromoarene
476484-85-2 () Hexahydrobenzothienopyrimidin 4-Methoxyphenyl, Indazol-6-yl Sulfanyl, Acetamide, Methoxyarene
956958-57-9 () Thiazolidinone 3-Chloro-4-ethoxyphenyl, Phenylpyrazole Sulfanyl, Carboxylic Acid, Chloroarene
N-(2-(tert-Butyl)phenyl)-...acetamide () Indole-Pyridine Hybrid 4-Chlorobenzoyl, 5-Methoxyindole, tert-Butylphenyl Acetamide, Chloroarene, Ether

Key Observations:

Core Heterocycles: The target compound’s tetrahydropyridinone core differs from the hexahydrobenzothienopyrimidin () and indole-pyridine systems (), which may alter conformational flexibility and binding interactions.

Substituent Effects: The bromophenyl group in the target compound increases molecular weight (vs. Benzodioxole (methylenedioxy) is a common pharmacophore in bioactive molecules, often associated with receptor binding due to its electron-rich aromatic system.

Functional Group Implications: The cyano group in the target compound may act as a hydrogen-bond acceptor, unlike the carboxylic acid in 956958-57-9 (), which introduces acidity and solubility variability.

Biological Activity

The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a diverse array of functional groups, including a benzodioxole ring and a cyano group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C27H25N3O4S\text{C}_{27}\text{H}_{25}\text{N}_3\text{O}_4\text{S}

Key Features:

  • Benzodioxole Ring: Associated with various biological activities including anticancer properties.
  • Cyano Group: Known for its role in enhancing the reactivity of compounds.
  • Tetrahydropyridine Moiety: Implicated in neuropharmacological effects.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets such as enzymes and receptors. The benzodioxole and tetrahydropyridine components are particularly noted for their interactions with biological macromolecules, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study evaluated several benzodioxole-based thiosemicarbazone derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards normal mouse embryonic fibroblast cells (NIH/3T3) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundA549 Cell Viability (%)C6 Cell Viability (%)Apoptotic Cells (%)
Control94.383.93.1
Compound 581.860.225.0
Cisplatin60.569.032.4

This table illustrates the viability percentages of cancer cells treated with various compounds, indicating that Compound 5 had a notable effect on reducing cell viability in both cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated to understand the correlation between anticancer activity and cholinesterase inhibition. The results showed no significant inhibitory activity against these enzymes, suggesting that the anticancer effects are independent of cholinesterase modulation .

Pharmacological Applications

Given its structural complexity and biological activity, this compound may serve multiple pharmacological purposes:

  • Anticancer Agent: Potential use in cancer therapy due to its cytotoxic effects on tumor cells.
  • Neuropharmacological Applications: The tetrahydropyridine structure may contribute to neuroprotective effects.

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